2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
CAS No.: 1211395-66-2
Cat. No.: VC7386339
Molecular Formula: C18H22FN3O3
Molecular Weight: 347.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211395-66-2 |
|---|---|
| Molecular Formula | C18H22FN3O3 |
| Molecular Weight | 347.39 |
| IUPAC Name | 2-(2-fluorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H22FN3O3/c1-12(2)17-20-21-18(25-17)13-7-9-22(10-8-13)16(23)11-24-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3 |
| Standard InChI Key | KQDXRGGGVPJQCR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Introduction
2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. It is classified as a piperidine derivative, featuring a molecular formula of C_{17}H_{20}FN_{3}O_{2} and a molecular weight of approximately 347.4 g/mol. The compound's Chemical Abstracts Service (CAS) number is 1211395-66-2.
Biological Activity and Potential Applications
The compound's structure, featuring fluorophenyl and oxadiazole moieties, suggests potential biological activity, making it relevant in drug discovery and development. Research into related compounds indicates that modifications on the piperidine and oxadiazole rings can significantly influence biological activity, emphasizing the importance of structure-activity relationship studies.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of pharmaceuticals |
| Drug Discovery | Potential for biological activity due to functional groups |
Handling and Safety Precautions
Handling precautions are recommended due to the potential reactivity associated with the functional groups present in the molecule. Suppliers provide detailed information on its structure and properties, which is crucial for safe handling and further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume